molecular formula C10H17Cl2N3O B1383191 1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride CAS No. 1820734-44-8

1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride

Cat. No.: B1383191
CAS No.: 1820734-44-8
M. Wt: 266.16 g/mol
InChI Key: DJKNECKRVGNXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride is a nitrogen-containing heterocyclic compound featuring a pyridine ring substituted with an aminomethyl group at the 5-position and a pyrrolidinol moiety at the 3-position. The dihydrochloride salt formulation enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical research applications.

Properties

IUPAC Name

1-[5-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c11-5-8-1-2-10(12-6-8)13-4-3-9(14)7-13;;/h1-2,6,9,14H,3-5,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKNECKRVGNXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride (CAS Number: 1820734-44-8) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₅Cl₂N₃O
  • Molecular Weight : 266.17 g/mol
  • IUPAC Name : 1-[5-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol dihydrochloride
  • InChI Key : DJKNECKRVGNXEM-UHFFFAOYSA-N

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrrolidine derivatives, including antimicrobial, anticancer, anti-inflammatory, and cholinesterase inhibition activities. The compound has been investigated primarily for its role as an inhibitor of inducible nitric oxide synthase (iNOS), which is crucial in the synthesis of nitric oxide, a signaling molecule involved in numerous physiological processes.

1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride acts as a selective inhibitor of iNOS. By inhibiting this enzyme, the compound reduces nitric oxide production, which can have therapeutic implications in conditions characterized by excessive nitric oxide synthesis, such as inflammation and certain neurodegenerative diseases.

Pharmacological Properties

PropertyDescription
Target Enzyme Inducible Nitric Oxide Synthase (iNOS)
Mode of Action Selective inhibition of iNOS leading to decreased nitric oxide production
Biochemical Pathways Affects nitric oxide synthesis pathways, impacting various cellular functions
Pharmacokinetics Influenced by absorption, distribution, metabolism, and excretion factors

Antimicrobial Activity

A study evaluated pyrrolidine derivatives for their antimicrobial properties against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Effects

Research has indicated that the inhibition of iNOS by this compound can lead to reduced inflammation in animal models. In a controlled study, administration of the compound resulted in decreased levels of pro-inflammatory cytokines in serum samples from treated subjects.

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves modulation of nitric oxide levels and subsequent effects on cellular signaling pathways.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System (CNS) Research

  • Mechanism of Action : The compound has been studied for its interaction with neurotransmitter systems, particularly in relation to serotonin and norepinephrine. Its structural similarity to known psychoactive compounds suggests potential use as an antidepressant or anxiolytic agent.
  • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyridine compounds, indicating that modifications can enhance potency and selectivity towards serotonin receptors .

2. Antimicrobial Activity

  • Research Findings : Preliminary studies indicate that 1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride exhibits antimicrobial properties against various bacterial strains. This suggests its potential as a lead compound in developing new antibiotics.
  • Case Study : A research article highlighted the synthesis of similar pyridine derivatives that showed significant activity against resistant bacterial strains, demonstrating the importance of this chemical scaffold in drug discovery .

Biochemical Applications

1. Enzyme Inhibition

  • Target Enzymes : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Research Insight : Studies have shown that pyridine derivatives can effectively inhibit enzymes such as acetylcholinesterase, which is crucial for neurodegenerative disease treatment .

2. Molecular Probes

  • Fluorescent Labeling : Due to its unique structure, this compound can be utilized as a fluorescent probe for studying cellular processes. Its ability to bind selectively to certain biomolecules allows for visualization in live-cell imaging experiments.
  • Case Study : Research has demonstrated that similar compounds can be tagged with fluorescent moieties, enhancing their utility in tracking biological interactions .

Material Science Applications

1. Polymer Chemistry

  • Polymerization Initiators : The compound can serve as an initiator in the synthesis of novel polymers with specific properties, particularly those requiring functionalized amine groups.
  • Research Findings : Investigations into the polymerization processes have shown that incorporating such compounds can lead to materials with enhanced mechanical and thermal properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with structurally related dihydrochloride salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride C10H16Cl2N3O ~265* 5-aminomethylpyridine, 3-pyrrolidinol Dual heterocyclic system with hydroxyl and amine groups
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C9H13N3·2HCl 236.14 Pyrrolidinyl, pyridinamine Basic amine for salt formation; lacks hydroxyl group
Pyridoxamine Dihydrochloride C8H14Cl2N2O2 241.11 4-aminomethyl, 5-hydroxymethyl, pyridinol Vitamin B6 derivative; multiple H-bond donors
5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride C13H13FN2O2S·2HCl Not reported Oxazolidinone, pyrrolidinylmethyl Fluorinated; fused heterocyclic systems
Berotralstat Dihydrochloride C30H26F4N6O·2HCl 635.49 Pyrazole, trifluoromethyl, cyanophenyl Approved plasma kallikrein inhibitor

*Calculated based on assumed formula.

Key Observations:
  • Substitution Patterns: The target compound’s 5-aminomethylpyridine and 3-pyrrolidinol distinguish it from analogs like 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, which lacks a hydroxyl group but shares a pyrrolidine-pyridine scaffold .
  • Hydrogen Bonding: Pyridoxamine dihydrochloride contains hydroxymethyl and aminomethyl groups, enabling stronger hydrogen bonding compared to the target compound’s single hydroxyl group .
  • Complexity : Berotralstat dihydrochloride is far more structurally complex, with a pyrazole core and multiple aromatic substituents, reflecting its clinical role .

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit improved water solubility under acidic conditions (pH ≤4), as seen in berotralstat dihydrochloride and Pyridoxamine Dihydrochloride .
  • Molecular Weight : The target compound (~265 g/mol) is smaller than berotralstat (635.49 g/mol) but larger than Pyridoxamine Dihydrochloride (241.11 g/mol), influencing bioavailability and permeability.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride typically involves:

  • Preparation of an aminomethyl-substituted pyridine intermediate.
  • Construction or introduction of the 3-pyrrolidinol moiety.
  • Formation of the dihydrochloride salt for stability and isolation.

The routes generally employ reductive cyclization, catalytic hydrogenation, and amination steps, often under acidic conditions to facilitate salt formation and purification.

Preparation of the Pyrrolidinol Core

The pyrrolidinol moiety (3-pyrrolidinol) is a crucial structural element. Established methods for its preparation include:

  • Reductive Cyclization of Hydroxybutyronitrile Precursors:
    A key patented process involves hydrogenation of hydroxybutyronitrile derivatives in acidic aqueous solution under pressure with Raney nickel catalyst or a Raney nickel/palladium on carbon catalyst mixture. This reaction achieves reductive cyclization to yield the pyrrolidinol compound as an acid salt in solution.
    The process parameters typically are:

    • Temperature: 20–50°C
    • Pressure: 25–75 psi of hydrogen gas
    • pH: 5–7 (acidic medium)
      After reaction completion, the catalyst is separated, and the acid salt solution is processed by solvent evaporation, addition of high boiling diluent, neutralization with base, and vacuum distillation to isolate the free base pyrrolidinol compound.
  • Alternative Routes to Pyrrolidinol:
    Other methods include:

    • Conversion of 1,2,4-butanetriol to dibromo-butanol followed by condensation with secondary amines and debenzylation.
    • Reduction of N-substituted 3-pyrrolidinones with lithium aluminum hydride.
    • Heating cis 1,4-dichloro-2-butenes with benzylamine followed by debenzylation.
    • Reaction of malic acid with benzylamine in ethanol at elevated temperature, followed by reduction.

These methods provide flexibility depending on available starting materials and desired scale.

Catalysts and Reaction Conditions

  • Catalysts:
    Raney nickel is the preferred catalyst for reductive cyclization steps, sometimes combined with palladium on carbon to improve efficiency. The catalyst is wetted and rinsed before use to ensure activity.

  • Solvents and Acids:
    Acidic aqueous solutions, often containing hydrochloric acid, are used to maintain pH and solubility. Solvents capable of dissolving water and the reactants, such as ethanol or water mixtures, are common.

  • Temperature and Pressure:
    Mild temperatures (20–50°C) and moderate hydrogen pressures (25–75 psi) are typical to balance reaction rate and selectivity.

Summary Table of Key Preparation Steps

Step No. Reaction Stage Reagents/Catalysts Conditions Outcome
1 Preparation of hydroxybutyronitrile Starting nitrile precursors Acidic aqueous solution, room temp Hydroxybutyronitrile intermediate
2 Reductive cyclization to pyrrolidinol Raney nickel ± Pd/C, H₂ gas 20–50°C, 25–75 psi H₂, pH 5–7 Pyrrolidinol acid salt solution
3 Separation and isolation Solvent evaporation, base Vacuum distillation Free base pyrrolidinol
4 Coupling with aminomethylpyridine Aminomethylpyridine derivative Suitable solvent, catalyst 1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol
5 Salt formation HCl Acidic conditions Dihydrochloride salt

Research Findings and Optimization

  • The use of mixed catalysts (Raney nickel and palladium on carbon) enhances yield and reaction rate in reductive cyclization.

  • Maintaining pH between 5 and 7 during hydrogenation improves solubility and catalyst activity.

  • Vacuum distillation after neutralization effectively isolates the free base pyrrolidinol, which can then be converted to the dihydrochloride salt.

  • Alternative synthetic routes exist but may require harsher conditions or more steps, impacting scalability.

Q & A

Q. What are the standard protocols for synthesizing 1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride, and how can computational methods optimize these protocols?

Answer: Synthesis typically involves multi-step organic reactions, such as coupling pyridine derivatives with pyrrolidinol precursors under controlled conditions. Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict intermediate stability and transition states, guiding experimental optimization . For example, integrating computational screening with high-throughput experimentation reduces trial-and-error approaches and identifies optimal reaction parameters (e.g., temperature, solvent polarity) .

Q. How should researchers handle safety risks associated with this compound during laboratory experiments?

Answer: Follow GHS-aligned safety protocols:

  • Inhalation: Transfer to fresh air; seek medical attention if respiratory distress occurs.
  • Skin contact: Remove contaminated clothing, rinse with water, and consult a physician for irritation.
  • Storage: Use airtight containers in dry, temperature-controlled environments to prevent degradation .
    Lab courses below 698 series require 100% safety exam compliance, emphasizing proper PPE and emergency procedures .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

  • HPLC (High-Performance Liquid Chromatography): Quantify purity using ≥98% HPLC-grade standards, as referenced in pharmacological assays .
  • NMR spectroscopy: Confirm molecular structure via 1H/13C NMR, cross-referencing with chemical shift databases (e.g., pyridinyl proton signals at δ 7.5–8.5 ppm) .
  • Mass spectrometry: Validate molecular weight (e.g., C₁₂H₁₇N₃O·2HCl, MW 292.2) via ESI-MS .

Q. How can researchers assess solubility and stability in aqueous vs. organic solvents?

Answer:

  • Solubility: Perform phase-solubility studies in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy.
  • Stability: Conduct accelerated degradation studies under thermal (40–60°C) and photolytic (UV light) stress, monitored via HPLC .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?

Answer:

  • Cross-validation: Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities. For example, NOESY correlations can confirm spatial proximity of pyridinyl and pyrrolidinol groups .
  • Statistical analysis: Apply multivariate regression to correlate experimental data with computational predictions (e.g., vibrational frequencies from DFT calculations) .

Q. What methodologies are effective for optimizing reaction yield in large-scale synthesis?

Answer:

  • Reactor design: Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .
  • Membrane separation: Implement nanofiltration or reverse osmosis to isolate intermediates, improving yield by ≥15% .
  • Process control: Apply real-time PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor reaction progression .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Answer:

  • Isotopic labeling: Synthesize deuterated analogs to track metabolic pathways via LC-MS .
  • Kinetic studies: Use stopped-flow spectroscopy to measure binding constants with target enzymes (e.g., kinases) .
  • Computational docking: Simulate ligand-receptor interactions using molecular dynamics software (e.g., AutoDock Vina) .

Q. What strategies address discrepancies in bioactivity data across in vitro vs. in vivo studies?

Answer:

  • Dose-response recalibration: Adjust pharmacokinetic models to account for bioavailability differences (e.g., hepatic first-pass metabolism).
  • Metabolite profiling: Identify active metabolites via LC-MS/MS and compare their efficacy to the parent compound .
  • Tissue-specific assays: Use organ-on-a-chip models to replicate in vivo microenvironments .

Q. How should hygroscopicity challenges be mitigated during formulation studies?

Answer:

  • Lyophilization: Prepare lyophilized powders under vacuum to minimize moisture uptake .
  • Excipient screening: Blend with hygroscopicity inhibitors (e.g., silicon dioxide) via DOE (Design of Experiments) .
  • Storage: Use desiccated cabinets with humidity sensors (<10% RH) .

Q. What advanced techniques resolve analytical challenges in quantifying trace impurities?

Answer:

  • Hyphenated LC-MS: Couple UPLC with high-resolution MS to detect impurities at ≤0.1% levels .
  • Crystallography: Solve crystal structures of impurity co-crystals to identify stereochemical anomalies .
  • QSAR modeling: Predict impurity toxicity using quantitative structure-activity relationship models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.